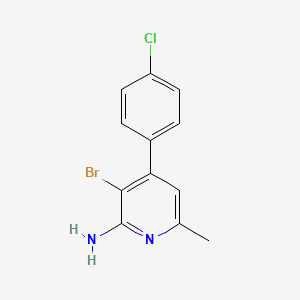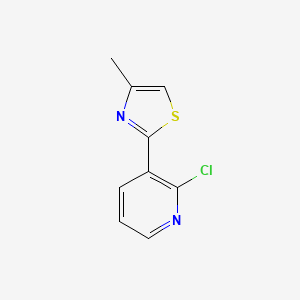![molecular formula C7H9ClN2O2 B11786451 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-Hydrochlorid ist eine heterozyklische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridinring umfasst, der mit einem Oxazinring verschmolzen ist. Die Hydrochloridsalzform erhöht ihre Wasserlöslichkeit, wodurch sie für verschiedene Anwendungen besser geeignet ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 7-Hydroxy-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-Hydrochlorid beinhaltet typischerweise die Kondensation eines Pyridinderivats mit einem geeigneten Oxazinvorläufer. Eine gängige Methode beinhaltet die Verwendung von Phenol, primären Aminen und Aldehyden über eine Mannich-Reaktion . Ein weiteres Verfahren umfasst die Cyclisierung von ortho-Aminomethylphenol mit Aldehyden oder Ketonen in Gegenwart von Katalysatoren wie Zinn(IV)-chlorid oder Methylsilylchlorid .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann groß angelegte Mannich-Reaktionen oder katalytische Cyclisierungsprozesse umfassen. Die Wahl des Verfahrens hängt von der gewünschten Ausbeute, Reinheit und Kosteneffizienz ab. Die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentration ist entscheidend für eine effiziente Produktion.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Hydroxy-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in Dihydro-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxo-Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung von Enzymwirkungen und Proteinbindungen.
Medizin: Es hat potenzielle therapeutische Anwendungen, darunter als Vorläufer für die Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-Hydroxy-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade hängen von der spezifischen Anwendung und dem Ziel ab. In der medizinischen Chemie kann sie beispielsweise bestimmte Enzyme hemmen oder aktivieren, was zu therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-carbonsäure
- 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin
Einzigartigkeit
7-Hydroxy-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-Hydrochlorid zeichnet sich durch seine spezifischen Strukturmerkmale und das Vorhandensein der Hydroxylgruppe an der 7-Position aus. Diese einzigartige Struktur verleiht ihr ausgeprägte chemische und biologische Eigenschaften, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C7H9ClN2O2 |
|---|---|
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
1,2,3,6-tetrahydropyrido[3,4-b][1,4]oxazin-7-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI-Schlüssel |
LHWAKJWPOIIVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CNC(=O)C=C2N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)


![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)



